molecular formula C6H14ClNO2 B099432 L-Isoleucine hydroChloride CAS No. 17694-98-3

L-Isoleucine hydroChloride

Cat. No. B099432
CAS RN: 17694-98-3
M. Wt: 167.63 g/mol
InChI Key: GBKVTQSWZCBVSL-FHAQVOQBSA-N
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Description

L-Isoleucine hydrochloride is a derivative of the essential amino acid L-isoleucine. It is known for its role in protein synthesis and its importance in various metabolic processes. The hydrochloride form of L-isoleucine is used in various studies due to its enhanced solubility and stability compared to the free amino acid form.

Synthesis Analysis

The synthesis of L-isoleucine derivatives has been explored in several studies. For instance, L-[1-11C]leucine was synthesized using a modified Bucherer-Strecker reaction sequence, which involved enzymatic resolution to isolate the pure L-amino acid isomer, resulting in a product with high radiochemical purity and yield . Another study reported the synthesis of (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, which was then converted to methyl D-alloisoleucinate as its hydrochloride salt .

Molecular Structure Analysis

The molecular structure of L-isoleucine hydrochloride has been determined using various techniques. A study on L-isoleucine hydrochloride monohydrate form II revealed its orthorhombic crystal structure and provided detailed conformational differences from previously reported forms . Additionally, the redetermination of L-isoleucine at 120K provided precise parameters for hydrogen-bonding patterns, which are crucial for understanding its molecular interactions .

Chemical Reactions Analysis

L-Isoleucine is involved in several chemical reactions. It can catalyze the cross-aldol reaction between cyclohexanone and aromatic aldehydes in a deep eutectic solvent, producing products with high diastereo- and enantioselectivity . This showcases the potential of L-isoleucine as an organocatalyst in green chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-isoleucine powder have been experimentally investigated, revealing its high volume resistivity and charge-to-mass ratio, indicating a high risk of electrostatic charge. The minimum ignition energy (MIE) of L-isoleucine powder was also tested, showing that it is very sensitive to electrostatic discharge . These properties are significant for industrial applications where L-isoleucine is used.

Scientific Research Applications

1. Role in Amino Acid Production and Fermentation Technologies

L-Isoleucine hydrochloride, as a derivative of an essential amino acid, plays a significant role in the production of amino acids like L-lysine, which is crucial for food and animal feed industries. Research focuses on enhancing L-lysine production through strain development and optimization of fermentation parameters. For instance, Corynebacterium glutamicum and Escherichia coli strains have been genetically engineered to increase L-lysine yield, highlighting the importance of amino acid metabolism in industrial biotechnology (Félix et al., 2019).

2. Nutritional Supplements in Animal Feed

The breakdown products of isoleucine and other branched-chain amino acids are vital for ruminant nutrition. These isoacids, derived from amino acid degradation, support microbial fermentation in the rumen, which can indirectly influence milk production and overall cattle performance. This application underscores the critical role of amino acids in animal nutrition and their potential to improve livestock productivity (Andries et al., 1987).

3. Biotechnological and Medical Applications

The therapeutic potential of L-Isoleucine and its derivatives extends to various medical and biotechnological applications. For example, the antihypertensive activity of peptides derived from fish protein hydrolysates rich in isoleucine highlights the role of such amino acids in developing natural remedies for hypertension. These peptides demonstrate significant in vitro and in vivo angiotensin-converting enzyme inhibitory activity, suggesting their potential use as therapeutic agents (U.G. et al., 2019).

4. Metabolic Disorders and Disease Treatments

Research has also focused on the role of branched-chain amino acids (BCAAs) in metabolic disorders, including their impact on insulin resistance and the development of type 2 diabetes. Elevated plasma concentrations of BCAAs have been associated with insulin resistance, prompting investigations into the metabolic pathways influenced by these amino acids. This area of study is critical for understanding the complex interactions between amino acid metabolism and chronic diseases, potentially leading to new therapeutic strategies (de Bandt et al., 2022).

5. Enzyme Production and Pharmaceutical Applications

L-Isoleucine hydrochloride's applications extend to the production of enzymes such as L-asparaginase, used in cancer treatment, particularly for acute lymphoblastic leukemia. Microbial production of this enzyme is of considerable interest due to its cost-effectiveness and potential for eco-friendly production processes. The enzyme's mechanism, involving the hydrolysis of L-asparagine to L-aspartate and ammonia, highlights the critical role of amino acid metabolism in therapeutic applications (Lopes et al., 2017).

Safety And Hazards

L-Isoleucine is not considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Future research could explore the use of L-Isoleucine in the field of biocatalysis in organic chemistry and enzyme engineering . Additionally, the use of L-Isoleucine in the analysis of amino acids by HPLC could also be explored .

properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVTQSWZCBVSL-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584089
Record name L-Isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine hydroChloride

CAS RN

17694-98-3
Record name L-Isoleucine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17694-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RS Ferreira Junior, GM Moura… - Crystal Research …, 2016 - Wiley Online Library
… In this paper, single crystals of L-isoleucine hydrochloride monohydrated (L-Ile.H2O.HCl) was synthesized by slow evaporation technique and characterized by thermal analysis and X-…
Number of citations: 2 onlinelibrary.wiley.com
KI Varughese, R Srinivasan - Pramana, 1976 - Springer
… The crystal structure of a new form of L-isoleucine hydrochloride monohydrate CeH130~NHCIH~O (termed form II) has been determined using threedimensional photographic data. …
Number of citations: 11 link.springer.com
CM Weeks, A Cooper, DA Norton - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
… In case of the 'primed' isoleucine of the copper complex and L-isoleucine hydrochloride monohydrate, it is more difficult to draw definite conclusions. From the near planarity of the …
Number of citations: 73 scripts.iucr.org
RS Ferreira Junior, GM Moura, AC Pereira… - inis.iaea.org
Currentl, cr stals of amino acid salts ha e been in estigated because of their application in nonlinear optics (NLO). In this context, L-isoleucine h drochloride monoh drate cr stals (…
Number of citations: 0 inis.iaea.org
K Yamada, T Nemoto, M Asanuma, H Honda… - Solid State Nuclear …, 2006 - Elsevier
We have presented an experimental investigation of the carboxyl oxygen NMR parameters for four distinct sites in l-valine and l-isoleucine. The carboxyl 17 O quadrupolar coupling …
Number of citations: 18 www.sciencedirect.com
DL Bryce, GD Sward, S Adiga - Journal of the American Chemical …, 2006 - ACS Publications
… Shown in Figure 3 are the 35/37 Cl SSNMR spectra of l-isoleucine hydrochloride. The … Figure 3 Solid-state chlorine NMR spectroscopy of l-isoleucine hydrochloride. Experimental …
Number of citations: 71 pubs.acs.org
KI VARUGHESE, R SRINIVASAN - 1976 - pascal-francis.inist.fr
… CRYSTAL AND MOLECULAR STRUCTURE OF L-ISOLEUCINE HYDROCHLORIDE MONOHYDRATE FROM II. … CRYSTAL AND MOLECULAR STRUCTURE OF L-ISOLEUCINE …
Number of citations: 0 pascal-francis.inist.fr
PY Howard, W Parr - Chromatographia, 1974 - Springer
… L-isoleucine hydrochloride was then reprecipitated by bubbling dry HC1 through the ether solution. The precipitate was filtered, washed with ether and dried in vacuo over potassium …
Number of citations: 9 link.springer.com
VK Vashistha, R Bhushan - Biomedical Chromatography, 2019 - Wiley Online Library
… Piperidine, cyanuric chloride and enantiomerically pure l-isoleucine hydrochloride (ee 99%; Ile), and l-methionine hydrochloride (ee 99%; Met) were obtained from Sigma-Aldrich (St …
MH Frey, SJ Opella - Journal of the American Chemical Society, 1984 - ACS Publications
Rapid 13C spin exchange occurs in natural abundancesamples of the amino acid L-isoleucine-HCl and the peptide cyclic (D-Phe-Pro-Gly-D-Ala-Pro) in the presence of magic-angle …
Number of citations: 57 pubs.acs.org

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